molecular formula C30H58O16S2 B8024985 Acid-PEG6-SS-PEG6-Acid

Acid-PEG6-SS-PEG6-Acid

Cat. No.: B8024985
M. Wt: 738.9 g/mol
InChI Key: RHICOZGMGAXZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid-PEG6-SS-PEG6-Acid is a cleavable polyethylene glycol linker with carboxylic acid groups at both termini. This compound is characterized by the presence of a disulfide bond (SS) that can be cleaved under reducing conditions. The polyethylene glycol chains provide hydrophilicity, enhancing the solubility of the compound in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG6-SS-PEG6-Acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

Acid-PEG6-SS-PEG6-Acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acid-PEG6-SS-PEG6-Acid has a wide range of applications in scientific research:

    Drug Delivery: Used as a linker in drug conjugates to enhance solubility and stability.

    Bioconjugation: Facilitates the attachment of biomolecules, such as proteins and peptides, to surfaces or other molecules.

    Tissue Engineering: Employed in the development of hydrogels and scaffolds for tissue regeneration.

    Proteomics: Utilized in the preparation of cleavable linkers for mass spectrometry analysis.

Mechanism of Action

The mechanism of action of Acid-PEG6-SS-PEG6-Acid involves the cleavage of the disulfide bond under reducing conditions, leading to the release of the conjugated molecules. The polyethylene glycol chains enhance solubility and reduce immunogenicity, while the carboxylic acid groups facilitate conjugation to other molecules. The molecular targets and pathways involved depend on the specific application and the molecules conjugated to this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid-PEG6-SS-PEG6-Acid is unique due to its balanced chain length, which provides optimal solubility and stability. The presence of carboxylic acid groups at both termini allows for versatile conjugation options, making it suitable for a wide range of applications in drug delivery, bioconjugation, and tissue engineering .

Biological Activity

Acid-PEG6-SS-PEG6-Acid is a homobifunctional cleavable linker that has garnered attention in biomedical research, particularly for its applications in drug delivery systems and therapeutic agents. The compound consists of polyethylene glycol (PEG) units linked by a disulfide bond, allowing for controlled release mechanisms in various biological environments. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, drug delivery capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

  • Two terminal carboxylic acid groups : These can react with primary amines to form stable amide bonds, facilitating conjugation with various biomolecules.
  • Disulfide bond : This bond can be cleaved under reducing conditions (e.g., in the presence of Dithiothreitol), enabling the release of attached therapeutic agents in targeted environments.
  • PEG spacer : The inclusion of PEG enhances the solubility and biocompatibility of the compound, making it suitable for biological applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of peptide-polymer conjugates involving this compound. For instance, a study evaluated various PEGylation designs on antimicrobial peptides, demonstrating that conjugates formed with PEG significantly reduced hemolytic activity while maintaining high antimicrobial effectiveness against various pathogens. The Minimum Inhibitory Concentrations (MICs) indicated that certain conjugates exhibited superior antimicrobial activity compared to traditional antibiotics .

Conjugate Type MIC (µg/mL) Activity Comparison
Cpep-PEG-Cpep0.5Highest among tested
PEG-(Cpep)28.0Lowest among tested
Ampicillin2.0Standard antibiotic

Drug Delivery Applications

This compound has been extensively studied for its role in drug delivery systems, particularly for targeting specific cells such as cancer cells. The compound's ability to form stable nanoparticles when conjugated with therapeutic agents enhances the pharmacokinetics and biodistribution of drugs.

  • Biodistribution Studies : Research indicates that nanoparticles incorporating this compound display improved blood circulation times and reduced off-target organ accumulation compared to non-modified formulations. This property is crucial for minimizing side effects associated with systemic therapies .
  • Therapeutic Efficacy : A study demonstrated that lipopolyplex formulations containing this compound effectively inhibited epidermal growth factor receptor (EGFR) activity in tumor cells, showcasing its potential as a therapeutic agent when combined with specific inhibitors .

Case Study 1: Antimicrobial Peptide Conjugates

In an investigation involving the synthesis of antimicrobial peptide conjugates using this compound, researchers reported a significant reduction in hemotoxicity when compared to free peptides. The study showed that these conjugates were specifically directed towards bacterial cell membranes, thereby enhancing their therapeutic index in treating infections without damaging red blood cells .

Case Study 2: Targeted Cancer Therapy

Another notable study focused on the use of this compound in delivering siRNA to cancer cells. The results indicated that formulations containing this linker achieved over 50% knockdown of target gene expression, demonstrating its effectiveness in gene therapy applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O16S2/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHICOZGMGAXZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O16S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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